(S)-methylmalonaldehydic acid (S)-methylmalonaldehydic acid (S)-Methylmalonic acid semialdehyde, also known as (2s)-2-methyl-3-oxopropanoate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group (S)-Methylmalonic acid semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa) (S)-Methylmalonic acid semialdehyde participates in a number of enzymatic reactions. In particular, (S)-Methylmalonic acid semialdehyde can be biosynthesized from (S)-3-hydroxyisobutyric acid through the action of the enzymes 3-hydroxyisobutyrate dehydrogenase, mitochondrial and enoyl-CoA hydratase, mitochondrial. In addition, (S)-Methylmalonic acid semialdehyde and L-glutamic acid can be biosynthesized from (S)-b-aminoisobutyric acid and oxoglutaric acid through the action of the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, (S)-methylmalonic acid semialdehyde is involved in the valine, leucine and isoleucine degradation pathway and the propanoate metabolism pathway (S)-Methylmalonic acid semialdehyde is also involved in several metabolic disorders, some of which include malonyl-CoA decarboxylase deficiency, the 3-methylglutaconic aciduria type I pathway, 2-methyl-3-hydroxybutryl CoA dehydrogenase deficiency, and the isovaleric acidemia pathway.
(S)-methylmalonaldehydic acid is 2-Methyl-3-oxopropanoic acid with configuration S at the chiral centre. It has a role as a mouse metabolite. It is a 2-methyl-3-oxopropanoic acid and an aldehydic acid. It derives from a propionic acid. It is a conjugate acid of a (S)-methylmalonate semialdehyde.
Brand Name: Vulcanchem
CAS No.: 99043-16-0
VCID: VC1785222
InChI: InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/t3-/m0/s1
SMILES: CC(C=O)C(=O)O
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

(S)-methylmalonaldehydic acid

CAS No.: 99043-16-0

Cat. No.: VC1785222

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

(S)-methylmalonaldehydic acid - 99043-16-0

Specification

CAS No. 99043-16-0
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name (2S)-2-methyl-3-oxopropanoic acid
Standard InChI InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/t3-/m0/s1
Standard InChI Key VOKUMXABRRXHAR-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C=O)C(=O)O
SMILES CC(C=O)C(=O)O
Canonical SMILES CC(C=O)C(=O)O

Introduction

Chemical Structure and Properties

(S)-methylmalonaldehydic acid is chemically defined as (2S)-2-methyl-3-oxopropanoic acid, with the S configuration at its chiral center. It belongs to the class of 1,3-dicarbonyl compounds, which are characterized by the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group .

Physical and Chemical Characteristics

The compound demonstrates interesting chemical properties due to its structural features. It functions as both a 2-methyl-3-oxopropanoic acid and an aldehydic acid . Its structure derives from a propionic acid and it exists as a conjugate acid of (S)-methylmalonate semialdehyde.

Key physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number99043-16-0
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
IUPAC Name(2S)-2-methyl-3-oxopropanoic acid
Traditional Name(S)-methylmalonaldehydic acid
Physical StateSolid
pKaApproximately 4.5 (related to malondialdehyde)
SMILESCC@@HC(O)=O
InChIInChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/t3-/m0/s1

The compound has a rather low pKa value which can be explained by its mesomeric structure, allowing it to be drawn either as a di-aldehyde or as a vinylogenic carboxylic acid .

Structural Analysis

The structure of (S)-methylmalonaldehydic acid features a chiral center at the C2 position, with the S configuration determining its stereochemistry. The presence of both aldehyde and carboxylic acid functional groups contributes to its reactivity and biological roles .

Metabolic Significance

(S)-methylmalonaldehydic acid plays crucial roles in various metabolic pathways, functioning as a key intermediate in several biochemical processes.

Role in Metabolic Pathways

The compound is involved in several important metabolic pathways including:

  • Valine catabolism

  • Inositol metabolism

  • Propanoate metabolism

In the valine catabolic pathway, it serves as a key intermediate in the conversion of methylmalonate semialdehyde to propionyl-CoA . This process is catalyzed by methylmalonate-semialdehyde dehydrogenase (MMSDH) in the distal region of the L-valine catabolic pathway .

Biological Significance

As a primary metabolite, (S)-methylmalonaldehydic acid is directly involved in an organism's growth, development, and reproduction . It has been identified as a mouse metabolite and is also found in Escherichia coli (strain K12, MG1655) , indicating its evolutionary conservation across species.

The compound has been detected in various foods including:

  • Black-eyed peas (Vigna unguiculata ssp. unguiculata)

  • Vaccinium species (blueberry, cranberry, huckleberry)

  • Leeks (Allium porrum)

  • Fenugreeks (Trigonella foenum-graecum)

  • Sweet oranges (Citrus sinensis)

This widespread presence suggests potential utility as a biomarker for the consumption of these foods.

Enzymatic Interactions

Several enzymes interact with (S)-methylmalonaldehydic acid, catalyzing its transformation in various metabolic pathways.

Key Enzymes and Reactions

The principal enzyme involved in (S)-methylmalonaldehydic acid metabolism is methylmalonate-semialdehyde dehydrogenase (MMSDH), which catalyzes the NAD+ and coenzyme A-dependent conversion of methylmalonate semialdehyde to propionyl-CoA . This reaction is critical in the L-valine catabolic pathway.

Table 2 summarizes key enzymes involved in (S)-methylmalonaldehydic acid metabolism:

EnzymeGeneFunctionReaction
Methylmalonate-semialdehyde dehydrogenase (MMSDH)ALDH6A1Oxidoreductase activity(S)-Methylmalonic acid semialdehyde + CoA + NAD → Propionyl-CoA + CO2 + NADH + H+
4-aminobutyrate aminotransferaseABATTransaminase activity(S)-beta-Aminoisobutyric acid + Oxoglutaric acid → (S)-Methylmalonic acid semialdehyde + Glutamic acid
Aldehyde dehydrogenaseALDH9A1Oxidoreductase activity(S)-Methylmalonic acid semialdehyde + NAD + H2O → Methylmalonic acid + NADH + H+
Alpha-aminoadipic semialdehyde dehydrogenaseALDH7A1Oxidoreductase activity(S)-Methylmalonic acid semialdehyde + NAD + H2O → Methylmalonic acid + NADH + H+
Aldehyde dehydrogenase XALDH1B1Oxidoreductase activity(S)-Methylmalonic acid semialdehyde + NAD + H2O → Methylmalonic acid + NADH + H+

These enzymatic reactions highlight the metabolic versatility of (S)-methylmalonaldehydic acid and its importance in energy production and amino acid metabolism .

Analytical Challenges

Direct enzymatic assay of MMSDH is difficult because (S)-methylmalonaldehydic acid is both commercially unavailable and notoriously unstable as a β-keto acid . This instability presents significant challenges for researchers studying this compound and its metabolic pathways.

Clinical Relevance and Metabolic Disorders

The metabolism of (S)-methylmalonaldehydic acid has implications for several metabolic disorders and potential clinical applications.

Association with Metabolic Disorders

In humans, (S)-methylmalonaldehydic acid is involved in the metabolic disorder known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency . This condition is characterized by abnormalities in the breakdown of branched-chain amino acids, particularly isoleucine.

The compound's role in valine catabolism also suggests potential implications for other inherited metabolic disorders affecting branched-chain amino acid metabolism, though more research is needed to fully elucidate these connections.

Analytical Methods

Due to the compound's instability and limited commercial availability, specialized analytical methods are required for its detection and quantification.

Chromatographic Techniques

Based on methods used for related aldehydic compounds, potential analytical approaches for (S)-methylmalonaldehydic acid could include:

  • Liquid chromatography (LC) coupled with mass spectrometry (MS)

  • Gas chromatography (GC) with various detection methods

  • Derivatization-based strategies to enhance stability and detection sensitivity

For related aldehydic compounds like malondialdehyde, various detection techniques have been employed, including:

  • UV detection

  • Fluorescence detection (FD)

  • Mass spectrometry (MS)

  • Electron capture detection (ECD)

Derivatization Strategies

To overcome stability issues, derivatization with reagents such as 2-thiobarbituric acid (TBA), dinitrophenylhydrazine (DNPH), or pentafluorophenylhydrazine might be useful . These approaches have been successfully employed for similar unstable aldehydic compounds.

Research Applications and Future Directions

Despite the challenges in working with (S)-methylmalonaldehydic acid, its unique properties and metabolic roles present several opportunities for future research.

Metabolic Engineering and Synthetic Biology

Understanding the metabolism of (S)-methylmalonaldehydic acid could inform metabolic engineering efforts aimed at:

  • Enhancing production of valuable metabolites

  • Developing new pathways for biofuel production

  • Creating novel biosynthetic routes for pharmaceuticals and other chemicals

Drug Development

The compound's involvement in multiple metabolic pathways suggests potential targets for drug development, particularly for metabolic disorders. Modulating the enzymes involved in (S)-methylmalonaldehydic acid metabolism could offer therapeutic approaches for conditions like 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.

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